![molecular formula C7H12N4O2S B14508325 N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide CAS No. 64002-08-0](/img/structure/B14508325.png)
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide is a compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide typically involves the reaction of thiazolidine derivatives with methyl isocyanate. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure consistent quality and high yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with mitogen-activated protein kinases (MAPKs) to modulate cellular signaling pathways involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with applications in medicine, particularly as an antidiabetic agent.
Thiazole: A related compound with a similar heterocyclic structure, used in the synthesis of various pharmaceuticals and agrochemicals.
Imidazolidine: A five-membered ring compound similar to thiazolidine but containing nitrogen atoms instead of sulfur.
Uniqueness
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide is unique due to its specific functional groups and the combination of sulfur and nitrogen atoms in its structure
Propiedades
Número CAS |
64002-08-0 |
|---|---|
Fórmula molecular |
C7H12N4O2S |
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
N-methyl-2-(methylcarbamoylimino)-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C7H12N4O2S/c1-8-5(12)10-7-11(3-4-14-7)6(13)9-2/h3-4H2,1-2H3,(H,8,12)(H,9,13) |
Clave InChI |
UTBLHUYAOCZVQY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N=C1N(CCS1)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
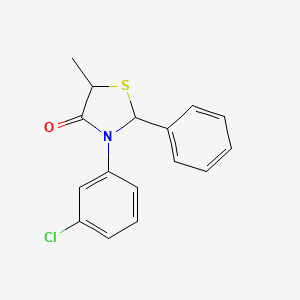

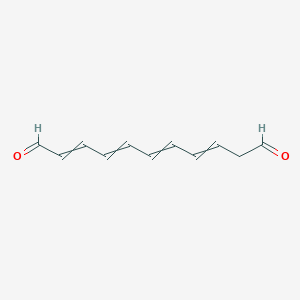
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
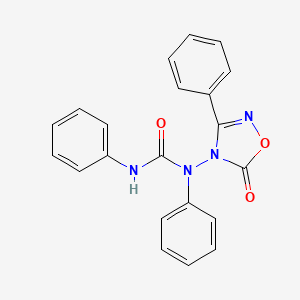
![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)


![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
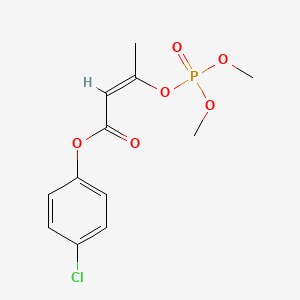
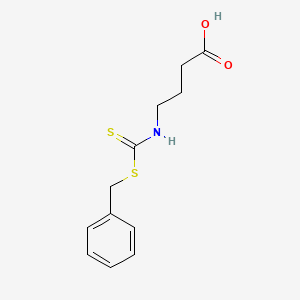
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
